

The Pharmacokinetic Profile of VV116: An Orally Administered Antiviral Agent

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An In-depth Technical Guide on the Oral Bioavailability and Pharmacokinetics of the Investigational Drug VV116

Introduction

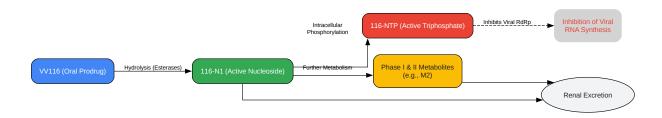
VV116, a deuterated derivative of remdesivir, is an orally administered nucleoside analog developed for the treatment of COVID-19.[1][2] As a prodrug, VV116 is designed to overcome the limitations of intravenous administration required for remdesivir, offering the potential for earlier treatment and broader accessibility.[2][3] This technical guide provides a comprehensive overview of the oral bioavailability and pharmacokinetics of VV116, synthesizing data from preclinical and clinical studies to inform researchers, scientists, and drug development professionals.

Mechanism of Action and Metabolism

Upon oral administration, VV116 is rapidly and almost completely converted into its active metabolite, 116-N1, through hydrolysis by esterases.[4] The parent drug, VV116, is generally not detected in plasma.[4][5] This active nucleoside, 116-N1, is then taken up by cells and undergoes intracellular phosphorylation to form the active nucleoside triphosphate (116-NTP). [3][6] 116-NTP acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for SARS-CoV-2 replication, ultimately leading to the termination of viral RNA synthesis.[3][7][8]



The metabolic pathway of VV116 primarily involves hydrolysis.[4] Following the conversion to 116-N1, further metabolism occurs, resulting in various phase I and phase II metabolites.[4] Studies in humans have identified 18 different metabolites in plasma, urine, and feces.[4] The main metabolites found in feces are M2 and 116-N1.[4][6] The primary route of excretion for VV116 and its metabolites is through the kidneys.[9]



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Caption: Metabolic activation pathway of VV116.

Pharmacokinetic Properties

The pharmacokinetic profile of VV116 has been evaluated in both preclinical species and human clinical trials. These studies have demonstrated favorable oral bioavailability and predictable pharmacokinetic parameters.

Preclinical Pharmacokinetics

In preclinical studies, VV116 exhibited high oral bioavailability. In rats, the oral bioavailability was approximately 80%, and in dogs, it was around 90%.[10] These findings supported the advancement of VV116 into clinical development.

Human Pharmacokinetics

Phase I clinical trials in healthy subjects have provided detailed insights into the pharmacokinetics of VV116 following single and multiple ascending oral doses, as well as the effect of food.[5][11][12]



In SAD studies, VV116 was administered to healthy subjects at doses ranging from 25 mg to 800 mg.[11][12] Following oral administration, VV116 was rapidly absorbed and converted to 116-N1, with the time to maximum plasma concentration (Tmax) for 116-N1 ranging from 1 to 2.5 hours. Both the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of 116-N1 increased in an approximately dose-proportional manner within the 25 mg to 800 mg dose range.[3][5] However, a saturation of absorption was suggested at doses above 800 mg. The mean elimination half-life (t1/2) of 116-N1 was observed to be between 4.80 and 6.95 hours.[5][11]

Table 1: Pharmacokinetic Parameters of 116-N1 After Single Oral Doses of VV116 in Healthy Subjects

Dose of VV116	Tmax (h)	Cmax (ng/mL)	AUC (ng·h/mL)	t1/2 (h)[5][11]
25 mg	1.0 - 2.5	Dose-dependent	Dose-dependent	4.80 - 6.95
50 mg	1.0 - 2.5	Dose-dependent	Dose-dependent	4.80 - 6.95
100 mg	1.0 - 2.5	Dose-dependent	Dose-dependent	4.80 - 6.95
200 mg	1.0 - 2.5	Dose-dependent	Dose-dependent	4.80 - 6.95
400 mg	1.0 - 2.5	Dose-dependent	Dose-dependent	4.80 - 6.95
600 mg	1.0 - 2.5	Dose-dependent	Dose-dependent	4.80 - 6.95
800 mg	1.0 - 2.5	Dose-dependent	Dose-dependent	4.80 - 6.95

Note: Specific Cmax and AUC values were described as dose-dependent in the cited literature, but exact mean values for each dose cohort were not consistently provided across all sources.

In MAD studies, repeated dosing of VV116 led to a slight accumulation of 116-N1 in plasma.[5] [11][12] The accumulation ratio for Cmax and AUC indicated a predictable accumulation upon repeated administration.[5][11][12] The half-life of 116-N1 in MAD studies ranged from 4.72 to 8.12 hours.[3] Importantly, drug concentrations remained at effective antiviral levels throughout the dosing intervals.[3]

Table 2: Pharmacokinetic Parameters of 116-N1 After Multiple Oral Doses of VV116 in Healthy Subjects

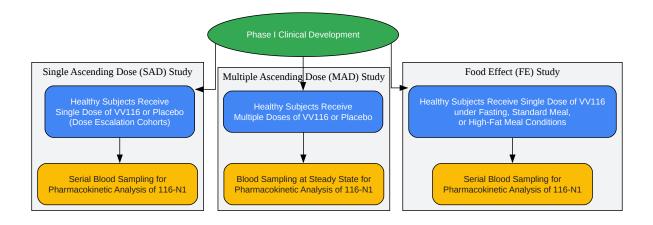


Dosing Regimen	Accumulation Ratio (Cmax)	Accumulation Ratio (AUC)	t1/2 (h)
Multiple Ascending Doses	Slight accumulation[5] [11]	Slight accumulation[5] [11][12]	4.72 - 8.12

The influence of food on the pharmacokinetics of VV116 was assessed in a dedicated study. [11][12] The results indicated that a standard meal had no significant effect on the Cmax and AUC of 116-N1.[5][11][12] While a high-fat meal did not significantly alter Cmax, it led to a more prominent increase in AUC.[3] Based on these findings, it is recommended that VV116 be administered under fasting or normal diet conditions.[3]

Experimental Protocols

The pharmacokinetic data for VV116 in humans were primarily generated from three Phase I clinical trials: a single ascending-dose (SAD) study, a multiple ascending-dose (MAD) study, and a food-effect (FE) study.[5][11][12]



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Caption: Workflow of Phase I clinical trials for VV116.

Study Design

All three studies were conducted in healthy subjects and involved the administration of VV116 tablets or a placebo.[11][12] Blood samples were collected at scheduled time points for the analysis of plasma concentrations of VV116 and its metabolite, 116-N1.[5][11][12]

Analytical Methodology

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the quantitative determination of VV116 and 116-N1 in human plasma.[5] This highly sensitive and specific method allowed for the accurate measurement of drug and metabolite concentrations, which is essential for the precise calculation of pharmacokinetic parameters.

Conclusion

VV116 has demonstrated a favorable pharmacokinetic profile characterized by high oral bioavailability, rapid conversion to its active metabolite 116-N1, and dose-proportional exposure within the therapeutic range. The predictable pharmacokinetics, coupled with a manageable food effect, support its development as a convenient oral antiviral agent. The data summarized in this guide provide a solid foundation for understanding the clinical pharmacology of VV116 and for designing future clinical studies.

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